molecular formula C7H14ClN B6248452 rac-(1R,6R)-3-azabicyclo[4.2.0]octane hydrochloride, cis CAS No. 2408935-87-3

rac-(1R,6R)-3-azabicyclo[4.2.0]octane hydrochloride, cis

Cat. No. B6248452
CAS RN: 2408935-87-3
M. Wt: 147.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-(1R,6R)-3-azabicyclo[4.2.0]octane hydrochloride, cis (rac-3-ABAH) is a chiral compound used in the synthesis of various drugs and chemicals. It is used as a catalyst in the synthesis of several compounds, including pharmaceuticals and agrochemicals. Rac-3-ABAH is an important chiral compound that has been used in the synthesis of a variety of drugs and chemicals, including pharmaceuticals and agrochemicals.

Scientific Research Applications

Rac-3-ABAH has been used in the synthesis of a variety of drugs and chemicals, including pharmaceuticals and agrochemicals. It has also been used in the synthesis of various chiral compounds, such as chiral amines and chiral alcohols. In addition, rac-(1R,6R)-3-azabicyclo[4.2.0]octane hydrochloride, cis has been used in the synthesis of various polymers, such as polyurethanes and polycarbonates.

Mechanism of Action

Rac-3-ABAH acts as a catalyst in the synthesis of various compounds, including pharmaceuticals and agrochemicals. The mechanism of action of rac-(1R,6R)-3-azabicyclo[4.2.0]octane hydrochloride, cis is not fully understood, but it is believed that it acts as a Lewis base, donating an electron pair to the reaction center and stabilizing the intermediate.
Biochemical and Physiological Effects
Rac-3-ABAH does not have any known biochemical or physiological effects. It is used solely as a catalyst in the synthesis of various compounds, and is not known to interact with any biological molecules.

Advantages and Limitations for Lab Experiments

The advantages of using rac-(1R,6R)-3-azabicyclo[4.2.0]octane hydrochloride, cis in lab experiments include its low cost, ease of use, and the fact that it is a non-toxic compound. However, rac-(1R,6R)-3-azabicyclo[4.2.0]octane hydrochloride, cis is not as effective as other catalysts, such as Lewis acids, and it has a limited range of applications.

Future Directions

For the use of rac-(1R,6R)-3-azabicyclo[4.2.0]octane hydrochloride, cis in the synthesis of various compounds include the development of new catalysts based on rac-(1R,6R)-3-azabicyclo[4.2.0]octane hydrochloride, cis, the development of new synthetic pathways using rac-(1R,6R)-3-azabicyclo[4.2.0]octane hydrochloride, cis, and the use of rac-(1R,6R)-3-azabicyclo[4.2.0]octane hydrochloride, cis in the synthesis of novel compounds. Additionally, further research into the mechanism of action of rac-(1R,6R)-3-azabicyclo[4.2.0]octane hydrochloride, cis could lead to the development of more efficient and selective catalysts.

Synthesis Methods

Rac-3-ABAH can be synthesized from the reaction of 1,6-dichlorohexane with triethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an inert atmosphere, such as argon or nitrogen, to prevent oxidation of the reactants. The reaction proceeds in two steps: first, the 1,6-dichlorohexane is reacted with triethylamine to form the intermediate, 1-chloro-6-ethylaminohexane; then, this intermediate is reacted with sodium hydroxide to form rac-(1R,6R)-3-azabicyclo[4.2.0]octane hydrochloride, cis.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,6R)-3-azabicyclo[4.2.0]octane hydrochloride, cis involves the cyclization of a precursor compound containing a bicyclic ring system and an amine functional group. The cyclization reaction is typically carried out under acidic conditions to form the desired product as a hydrochloride salt.", "Starting Materials": [ "Cyclohexanone", "Methylamine", "Benzyl bromide", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Preparation of 2-phenylcyclohexanone by reacting cyclohexanone with benzyl bromide in the presence of sodium hydroxide", "Step 2: Reduction of 2-phenylcyclohexanone to 2-phenylcyclohexanol using sodium borohydride", "Step 3: Protection of the hydroxyl group in 2-phenylcyclohexanol with tert-butyldimethylsilyl chloride", "Step 4: Reaction of the protected alcohol with methylamine to form the corresponding amine", "Step 5: Cyclization of the amine to form rac-(1R,6R)-3-azabicyclo[4.2.0]octane", "Step 6: Quaternization of the amine with hydrochloric acid to form rac-(1R,6R)-3-azabicyclo[4.2.0]octane hydrochloride, cis" ] }

CAS RN

2408935-87-3

Product Name

rac-(1R,6R)-3-azabicyclo[4.2.0]octane hydrochloride, cis

Molecular Formula

C7H14ClN

Molecular Weight

147.6

Purity

95

Origin of Product

United States

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